molecular formula C10H12O2 B1342005 2-(2,6-Dimethylphenyl)acetic acid CAS No. 938-50-1

2-(2,6-Dimethylphenyl)acetic acid

Cat. No.: B1342005
CAS No.: 938-50-1
M. Wt: 164.2 g/mol
InChI Key: MMEXIIGRXCODNK-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenyl)acetic acid is an organic compound with the molecular formula C10H12O2. It is a derivative of acetic acid where the hydrogen atom of the methyl group is replaced by a 2,6-dimethylphenyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Mechanism of Action

Target of Action

2-(2,6-Dimethylphenyl)acetic acid is an analog of 2-((2,6-dichlorophenyl)amino)benzoic acid (2-DCABA), which is a potential non-steroidal anti-inflammatory drug . The primary targets of such drugs are usually cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the production of prostaglandins that cause inflammation and pain.

Biochemical Analysis

Biochemical Properties

2-(2,6-Dimethylphenyl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . This inhibition can affect the metabolism of other compounds, leading to potential drug-drug interactions. Additionally, this compound can bind to specific receptors, influencing cellular signaling pathways.

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in inflammatory responses . This modulation can lead to changes in the production of cytokines and other inflammatory mediators, impacting cellular processes such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes results in the inhibition of these enzymes, affecting the metabolism of other compounds . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products can also have biological activity, which needs to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory properties . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolic pathways include oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolites can have different biological activities and contribute to the overall effects of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to have high gastrointestinal absorption and can cross the blood-brain barrier . This distribution pattern influences its pharmacokinetics and pharmacodynamics, affecting its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be localized to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound exerts its effects at the right place and time.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dimethylphenyl)acetic acid typically involves the Friedel-Crafts alkylation of 2,6-dimethylbenzene (also known as xylene) with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

2-(2,6-Dimethylphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2,6-Dimethylphenyl)acetic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Comparison: 2-(2,6-Dimethylphenyl)acetic acid is unique due to the presence of two methyl groups at the ortho positions of the phenyl ring, which can influence its reactivity and steric properties. This structural feature can affect its chemical behavior and interactions compared to other similar compounds .

Properties

IUPAC Name

2-(2,6-dimethylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-4-3-5-8(2)9(7)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEXIIGRXCODNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60600484
Record name (2,6-Dimethylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938-50-1
Record name (2,6-Dimethylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,6-dimethylphenyl)acetic acid
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Record name 2-(2,6-Dimethylphenyl)acetic acid
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Synthesis routes and methods I

Procedure details

To a mixture of (2,6-dimethyl-phenyl)-acetic acid ethyl ester (13.3 g, 69.2 mmol) in THF (550 mL) and water (224 mL) was added lithium hydroxide monohydrate (23.2 g, 553 mmol). The resulting mixture was stirred vigorously at rt. After 72 h, the mixture was heated to 50° C. for an additional 24 h. The mixture was cooled to rt and concentrated. To the resulting residue was added aqueous 2 N HCl (300 mL) to afford a colorless precipitate. The precipitate was collected by vacuum filtration and further purified by FCC to provide a colorless solid (8.9 g, 78%). MS (ESI): mass calcd. for C10H12O2, 164.1; m/z found, 163.1 [M−H]+. 1H NMR (CDCl3): 7.17-6.90 (m, 3H), 3.72 (s, 2H), 2.33 (s, 6H).
Quantity
13.3 g
Type
reactant
Reaction Step One
Name
Quantity
550 mL
Type
solvent
Reaction Step One
Name
Quantity
224 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
23.2 g
Type
reactant
Reaction Step Two
Name
Yield
78%

Synthesis routes and methods II

Procedure details

16.52 g [75 mmol] of 4-tert-butyl-2,6-dimethylphenylacetic acid and 100 ml of toluene are initially charged in a 250 ml autoclave. After cooling to 0° C., 40 ml of HF are added and the autoclave is closed. The reaction mixture is then stirred at 38-40° C. for 4 hours. Toluene and HF are then distilled off at 20° C./100 mbar. The residue is diluted with 65 ml of water and, with ice-cooling, made alkaline using 100 ml of 10% strength aqueous sodium hydroxide solution. The solution is extracted once with 65 ml of MTBE and once with 35 ml of MTBE, the aqueous phase is then, with ice-cooling, adjusted to pH 1 using 32% strength hydrochloric acid, then precipitate formed is dissolved in 130 ml of methylene chloride, the organic phase is dried and the solvent is removed under reduced pressure. This gives 11.91 g of a white solid which, according to GC(sil.), comprises 95.8% of 2,6-dimethylphenylacetic acid (92.6% of theory).
Quantity
16.52 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step Two

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